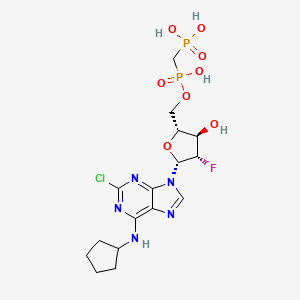![molecular formula C12H11ClN4O B1460588 N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine CAS No. 2197055-02-8](/img/structure/B1460588.png)
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
Descripción general
Descripción
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine, commonly known as ACE-PFP, is a synthetic heterocyclic amine that has been studied for its potential applications in a variety of scientific research areas, including drug design and development, drug delivery, and biochemistry. ACE-PFP has been shown to possess a variety of biochemical and physiological effects, and its unique structure and properties make it an attractive target for further research.
Aplicaciones Científicas De Investigación
Synthetic Method Development : A study by Pokhodylo et al. (2015) developed a versatile, efficient, and high-yield synthetic method for preparing benzofuro[3,2-d]pyrimidin-4(3H)-ones and related derivatives. This method does not use solvents and includes several steps, offering a convenient strategy for annulation of pyrimidines to furans (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) found that certain pyrimidinic Schiff bases, including derivatives of benzylidene-pyrimidin-2-yl-amine, are effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors demonstrated good corrosion inhibition even at low concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Chemical Reactions with Hydroxylamine Hydrochloride : Okuda, Tsuchie, and Hirota (2012) explored reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride. These reactions produced rearranged cyclization products, indicating the potential for diverse chemical applications (Okuda, Tsuchie, & Hirota, 2012).
Synthesis and Characterization of Derivatives : Titi et al. (2020) conducted a study on the synthesis, characterization, and bioactivities of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine. This research contributes to the understanding of the structural and biological properties of these compounds (Titi et al., 2020).
Palladium-Catalyzed Synthesis : El-Deeb, Ryu, and Lee (2008) described the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst, demonstrating a method for preparing new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
Propiedades
IUPAC Name |
N'-(8-chloro-[1]benzofuro[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-7-1-2-9-8(5-7)10-11(18-9)12(15-4-3-14)17-6-16-10/h1-2,5-6H,3-4,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRUCGMCHIDBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)





![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)


